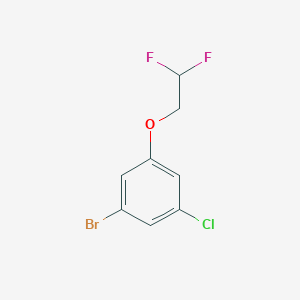

1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLXCTDUFCKTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Initial Substitution

A common approach begins with a halogenated nitrobenzene derivative, such as 2-trifluoromethyl-4-nitro-bromobenzene, which undergoes further halogenation in concentrated sulfuric acid at 50–100 °C with a halogenating reagent (e.g., bromine or chlorine) for 1–8 hours to yield a dihalogenated nitrobenzene intermediate (e.g., 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene).

Reduction to Aniline Derivative

The nitro group is then reduced to an amine by treatment with zinc powder in acidic aqueous media (e.g., 10% hydrochloric acid), typically at 45 °C for several hours, yielding the corresponding dihalogenated aniline (e.g., 3-halo-4-bromo-5-trifluoromethyl-aniline) with high yields around 90–95%.

Diazotization and Halogen Replacement

The aniline intermediate undergoes diazotization by treatment with sodium nitrite in acidic conditions at low temperatures (-5 °C to 0 °C), followed by decomposition with hypophosphorous acid or alcohol to replace the amino group with a halogen atom, forming the desired dihalogenated benzene (e.g., 2-bromo-3-trifluoromethyl-halobenzene).

Etherification with 2,2-Difluoroethanol

The methylthio-substituted intermediate is reacted with 2,2-difluoroethanol in an organic solvent such as dimethylformamide or dimethyl methylphosphonate at 0–5 °C, then stirred at room temperature for several hours. This step replaces the methylthio group with the 2,2-difluoroethoxy group, yielding 1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene derivatives with yields ranging from 84% to 91%.

Final Purification

The reaction mixture is quenched with ice water, extracted with ethyl acetate or toluene, washed to neutral pH, and solvent is removed under reduced pressure to isolate the pure product.

Alternative Halogenation Route for 1-Bromo-3,5-Dichlorobenzene Core

To prepare the 1-bromo-3,5-dichlorobenzene core (a related intermediate), acetanilide is reacted with chlorine in aqueous sulfuric acid below 35 °C to form dichlorophenylacetamide. This is treated above 75 °C and brominated at 60–120 °C to yield monobromodichloroaniline, which upon cleavage of the amino group, produces 1-bromo-3,5-dichlorobenzene. This method offers an alternative for the halogenated aromatic core.

Summary Table of Key Steps and Conditions

| Step | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | 2-trifluoromethyl-4-nitro-bromobenzene + halogenating reagent | H2SO4, 50–100 °C, 1–8 h | ~90 | Selective halogenation |

| 2 | Reduction | Nitro compound + Zn powder + HCl | 10% HCl, 45 °C, 3–5 h | 90–95 | Converts nitro to aniline |

| 3 | Diazotization & Deamination | Aniline + NaNO2 + H2SO4 + hypophosphorous acid | -5 to 0 °C, then room temp, 8 h | ~85 | Replaces amino group with halogen |

| 4 | Grignard Reaction | Dihalogenated benzene + isopropylmagnesium halide + dimethyl disulfide | THF, -40 to -25 °C, 0.5–2 h | 90–95 | Introduces methylthio group |

| 5 | Etherification | Methylthio intermediate + 2,2-difluoroethanol | DMF or DMMF, 0–5 °C to 25 °C, 2–12 h | 84–91 | Substitutes methylthio with difluoroethoxy |

| 6 | Workup & Purification | Extraction, washing, solvent removal | Ambient temperature | — | Isolates pure product |

Research Findings and Industrial Relevance

- The described synthetic route is noted for its mild reaction conditions, relatively short synthetic pathway, and high overall yields, making it suitable for industrial-scale production.

- Use of sulfuric acid as solvent and halogenating agent enables regioselective halogenation.

- The Grignard reaction step is critical for introducing the sulfur-containing intermediate, which is then efficiently converted to the difluoroethoxy derivative.

- The diazotization and deamination steps allow for precise substitution of amino groups with halogens, facilitating the construction of the desired substitution pattern.

- Alternative methods for preparing the halogenated benzene core via acetanilide chlorination and bromination provide flexibility depending on available starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves halogenation reactions and etherification processes. For instance, methods involving the reaction of bromo- and chloro-substituted benzene derivatives with difluoroethanol under basic conditions have been reported, yielding high purity and yield suitable for industrial applications .

Medicinal Chemistry

1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to biologically active compounds allows it to serve as a precursor for the development of novel drugs targeting various diseases, including cancer and bacterial infections .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, modifications to the difluoroethoxy group have been shown to enhance the antibacterial efficacy against resistant strains of bacteria .

Material Science

In material science, 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is utilized in the synthesis of advanced materials such as polymers and thin films. The compound's ability to undergo cross-coupling reactions makes it valuable for creating functionalized surfaces with specific electronic or optical properties.

Case Study: Thin Film Applications

A study highlighted the use of this compound in producing thin films through physical vapor deposition techniques. These films demonstrated unique thermal and mechanical properties, making them suitable for applications in flexible electronics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for drug synthesis | Effective against resistant bacterial strains |

| Material Science | Used in polymer synthesis and thin films | Exhibited enhanced thermal stability and mechanical strength |

| Organic Synthesis | Serves as a building block for complex organic molecules | High yield in cross-coupling reactions |

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups, such as bromine and chlorine, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution and coupling reactions, enabling the formation of diverse chemical structures.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Biological Activity

1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine and chlorine atoms along with a difluoroethoxy group, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical formula for 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is . Its structure includes:

- A benzene ring substituted with bromine, chlorine, and a difluoroethoxy group.

- The presence of fluorine atoms enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological effects of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene are still under investigation, but preliminary studies suggest several mechanisms of action.

Anticancer Activity

Halogenated compounds have been noted for their potential anticancer properties. In studies involving structurally similar compounds:

- Mechanism : Compounds with similar halogenation patterns have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Findings : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene may possess similar properties.

Antimicrobial Properties

Halogenated aromatic compounds are often evaluated for their antimicrobial efficacy:

- Activity : Some studies have reported that compounds with bromine and chlorine substitutions exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Case Studies : For instance, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

Toxicological Considerations

While exploring the biological activity of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene, it is crucial to consider its toxicity profile:

- Acute Toxicity : Initial assessments indicate that exposure to high concentrations may lead to adverse effects in mammalian models.

- Chronic Exposure : Long-term studies are necessary to fully understand the implications of chronic exposure, particularly concerning carcinogenic potential.

Research Findings and Data Tables

Case Studies

- Anticancer Efficacy : A study examining the effects of halogenated benzene derivatives found that compounds with similar structures to 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene were effective in reducing tumor size in xenograft models.

- Environmental Impact : Research into the environmental persistence of halogenated compounds indicates that while they may be effective biologically, their degradation products could pose ecological risks.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene?

- Methodological Answer : A common approach involves sequential functionalization of a benzene ring. First, bromination and chlorination can be achieved via electrophilic aromatic substitution using Br₂/FeBr₃ and Cl₂/FeCl₃, respectively. The 2,2-difluoroethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) by reacting 1-bromo-3-chloro-5-fluorobenzene with 2,2-difluoroethanol in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity.

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons and carbons will exhibit splitting patterns consistent with substitution (e.g., para/ortho coupling). The difluoroethoxy group’s CF₂ moiety shows distinct ¹⁹F NMR signals (~-120 ppm) and split peaks in ¹H NMR due to coupling with fluorine .

- IR : Stretching frequencies for C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and C-O-C (1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (C₈H₅BrClF₂O), with fragmentation patterns reflecting loss of Br or Cl .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Store in a cool, dry, ventilated area away from light, in airtight containers to prevent hydrolysis of the difluoroethoxy group .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., HBr, HCl) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite) .

Advanced Research Questions

Q. How can contradictions in regioselectivity during electrophilic substitution be resolved?

- Methodological Answer : The electron-withdrawing effects of Br, Cl, and OCH₂CF₂ groups direct electrophiles to specific positions. Computational modeling (DFT calculations) predicts activation barriers for substitution at available sites. Experimental validation via competitive reactions (e.g., nitration) followed by HPLC analysis can resolve discrepancies. For example, the difluoroethoxy group’s steric bulk may override electronic effects, favoring substitution at the 4-position .

Q. What strategies optimize the stability of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene under thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. If degradation occurs below 100°C, replace high-boiling solvents (e.g., DMF) with lower-boiling alternatives (e.g., THF) to reduce thermal stress .

- Additives : Stabilize the compound using radical inhibitors (e.g., BHT) to prevent autoxidation of the difluoroethoxy group .

Q. How can conflicting melting point data from different studies be reconciled?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallize the compound from a solvent system (e.g., ethanol/water) and analyze via DSC to identify pure polymorphs. Cross-validate with X-ray crystallography to confirm crystal packing .

Q. What methodologies validate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Screening : Test reactivity with diverse boronic acids (e.g., aryl, heteroaryl) under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol).

- Kinetic Studies : Monitor reaction progress via GC-MS to optimize temperature (80–100°C) and ligand choice (XPhos vs. SPhos) .

- Challenges : The electron-deficient aromatic ring may require activating ligands or microwave-assisted heating to achieve high yields .

Q. How to mitigate hydrolysis of the 2,2-difluoroethoxy group during prolonged storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.